2-Acetyl-3-bromofuran
Overview
Description
2-Acetyl-3-bromofuran, also known as this compound-2-carboxylic acid, is an organic compound with the molecular formula C6H5BrO3. It is a colorless solid that is soluble in organic solvents. This compound is used in organic synthesis as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of other compounds, including carbohydrates and polymers.
Scientific Research Applications
Synthesis and Chemical Reactions
2-Acetyl-3-bromofuran has been synthesized through various methods and is a key intermediate in different chemical reactions. The synthesis of this compound can be achieved by reacting 3-bromofuran with acetic anhydride in the presence of perchloric acid (Nazarova, Babaev, & Umanskaya, 1969). Additionally, alkylthio derivatives of acetylfuran, which include 2-acetyl-5-bromofuran, have been obtained by replacing the bromine in these compounds (Boiko, Boiko, & Nazarova, 1970).
Bromodomain Inhibition and Epigenetics
Research into bromodomains, which are acetyl-lysine recognition domains in proteins, has shown that compounds like this compound can potentially influence epigenetic signaling. Bromodomains play a role in reading acetyl-lysine modifications on histones, affecting chromatin structure and gene expression. The development of inhibitors for bromodomains, including those targeting the BET family of bromodomains, has shown potential in oncology and for treating inflammation and viral infections (Filippakopoulos & Knapp, 2014).
Anticonvulsant and Anti-inflammatory Activities
Compounds derived from 2-bromoacetylbenzofuran, a related chemical, have been studied for their biological activities, including anticonvulsant and anti-inflammatory properties (Dawood et al., 2006). This suggests a potential area of application for this compound derivatives in pharmacological research.
Application in Organic Synthesis
The bromination of 2-acetyl-5-methylfuran, a compound structurally similar to this compound, has been studied extensively. This research has led to the development of selective methods for synthesizing various derivatives, which are important in organic chemistry and potentially in drug development (Saldabol et al., 1999; 2013)(Saldabol, Popelis, Shatz, & Slavinskaya, 2013).
properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZZLTOSEPARRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462250 | |
Record name | 2-Acetyl-3-bromofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22037-29-2 | |
Record name | 1-(3-Bromo-2-furanyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22037-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-3-bromofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic application of 2-acetyl-3-bromofuran highlighted in the research?
A1: this compound serves as a crucial starting material in the synthesis of furostifoline, a furo[3,2-a]carbazole alkaloid. [] The synthesis involves a four-step process, with this compound reacting with ethyl 2-ethynylphenylcarbamate through a Sonogashira reaction. This reaction forms an intermediate which is then treated with tetrabutylammonium fluoride (TBAF) to achieve indole ring formation, ultimately leading to furostifoline. []
Q2: Has the reactivity of this compound been explored in scientific studies?
A2: Yes, one study specifically investigated bromine mobility within the this compound molecule. [] While the abstract doesn't detail the findings, it suggests an interest in understanding how the bromine atom behaves within the molecule, which could have implications for its reactivity and potential applications in chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.